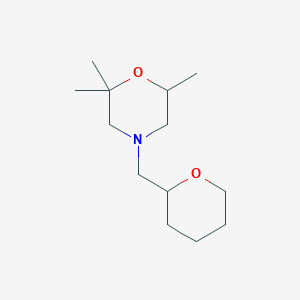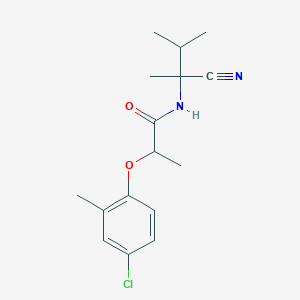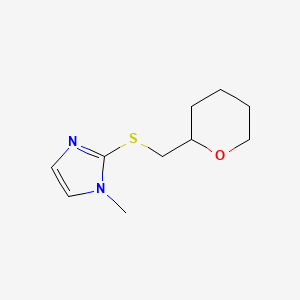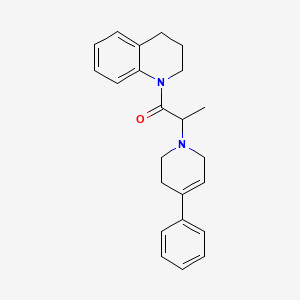![molecular formula C17H14ClN3O2 B7535337 N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7535337.png)
N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a benzamide group linked to an oxadiazole ring, which is further substituted with a 4-chlorophenyl group. Oxadiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group: The oxadiazole ring is then substituted with a 4-chlorophenyl group through nucleophilic aromatic substitution reactions.
Attachment of the Benzamide Group: The final step involves the coupling of the substituted oxadiazole with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.
Medicine: Its potential anticancer activity is being explored in preclinical studies.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The 4-chlorophenyl group enhances the compound’s binding affinity to its targets, while the benzamide group contributes to its overall stability and bioavailability.
Comparación Con Compuestos Similares
- N-[2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
- N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
- N-[2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Comparison:
- N-[2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide: The presence of a bromine atom instead of chlorine can affect the compound’s reactivity and biological activity.
- N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide: The methyl group can influence the compound’s lipophilicity and metabolic stability.
- N-[2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide: The nitro group can enhance the compound’s electron-withdrawing properties, affecting its reactivity and potential biological effects.
N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide stands out due to its unique combination of substituents, which confer specific chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-14-8-6-12(7-9-14)16-20-15(23-21-16)10-11-19-17(22)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJJSXKYIBNCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate](/img/structure/B7535272.png)
![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)
![1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea](/img/structure/B7535275.png)


![[2-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] oxolane-2-carboxylate](/img/structure/B7535296.png)
![1-[[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methyl]-3-(4-methyl-1,3-thiazol-2-yl)urea](/img/structure/B7535300.png)

![(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)

![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7535349.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)
